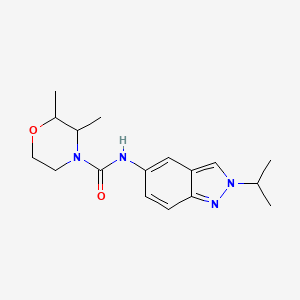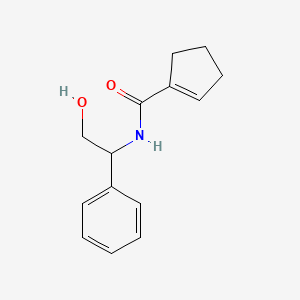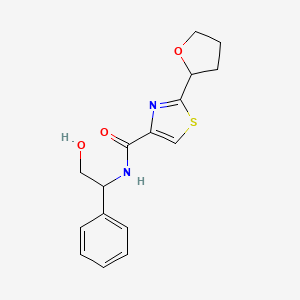
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the central nervous system.
作用机制
The mechanism of action of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide involves the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and division. This inhibition leads to the induction of cell death in cancer cells and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in the body and to have effects on the central nervous system, including the regulation of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide is its potential use as an anticancer agent. It has been shown to be effective in inducing cell death in cancer cells and has the potential to be used in combination with other anticancer agents. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
未来方向
There are several future directions for the study of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide. One of the most important directions is the further study of its potential use as an anticancer agent. This includes the study of its effects in combination with other anticancer agents and the study of its potential toxicity. Other future directions include the study of its effects on other diseases such as inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in scientific research.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its anticancer properties, anti-inflammatory effects, and effects on the central nervous system make it a compound of interest for further study. However, further research is needed to fully understand its mechanism of action, potential toxicity, and identify potential targets for its use in scientific research.
合成方法
The synthesis of 2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide involves the reaction of morpholine-4-carboxylic acid with 2-propan-2-ylindazole-5-carbonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.
属性
IUPAC Name |
2,3-dimethyl-N-(2-propan-2-ylindazol-5-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)21-10-14-9-15(5-6-16(14)19-21)18-17(22)20-7-8-23-13(4)12(20)3/h5-6,9-13H,7-8H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVRNLGVBLGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)NC2=CC3=CN(N=C3C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7642491.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
![2-fluoro-N-methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-sulfamoylbenzamide](/img/structure/B7642580.png)

![Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate](/img/structure/B7642584.png)